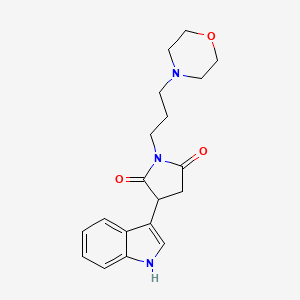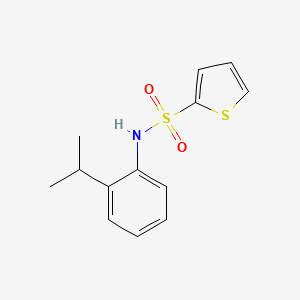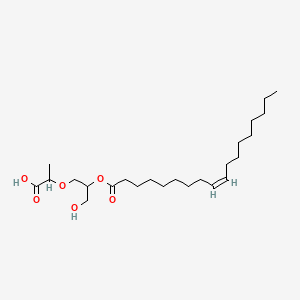
Glyceryl lactooleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl lactooleate is a fatty acid ester, specifically a derivative of glycerol and lactooleic acid. It is known for its applications in various industries, particularly in cosmetics and personal care products. The compound is characterized by its molecular formula C24H44O6 and has a molecular weight of approximately 428.61 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glyceryl lactooleate is typically synthesized through the esterification reaction between glycerol and lactooleic acid. The reaction involves the combination of glycerol with lactooleic acid in the presence of a catalyst, often an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is facilitated by heating and stirring. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Glyceryl lactooleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and lactooleic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed:
Oxidation: Various oxidation products depending on the specific conditions.
Hydrolysis: Glycerol and lactooleic acid.
Transesterification: Different esters based on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Glyceryl lactooleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of glyceryl lactooleate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane dynamics and cellular signaling .
Comparación Con Compuestos Similares
- Glyceryl monooleate
- Glyceryl dioleate
- Glyceryl trioleate
Comparison: Glyceryl lactooleate is unique due to the presence of both lactooleic acid and glycerol in its structure. This gives it distinct properties compared to other glyceryl esters. For example, glyceryl monooleate and glyceryl dioleate contain only oleic acid esters, while this compound includes lactooleic acid, which imparts different physicochemical properties and biological activities .
Propiedades
Número CAS |
30283-16-0 |
|---|---|
Fórmula molecular |
C24H44O6 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
2-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]propanoic acid |
InChI |
InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)30-22(19-25)20-29-21(2)24(27)28/h10-11,21-22,25H,3-9,12-20H2,1-2H3,(H,27,28)/b11-10- |
Clave InChI |
KOLAFJFESDNVMY-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(C)C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


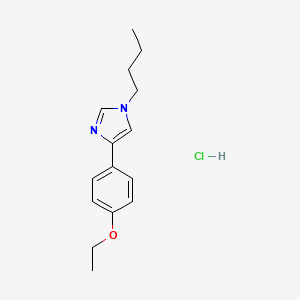
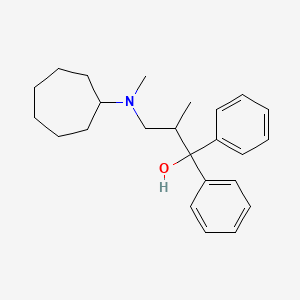
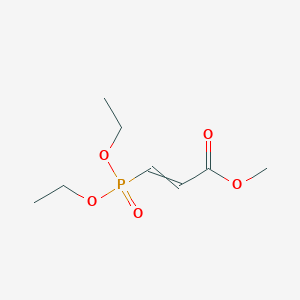

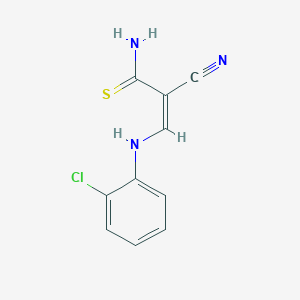
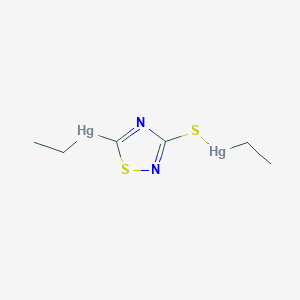
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
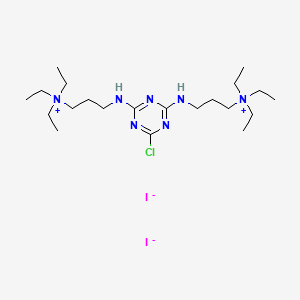
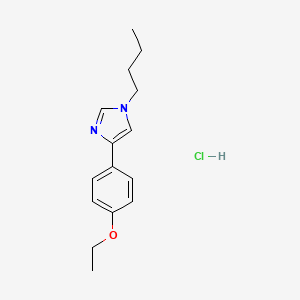
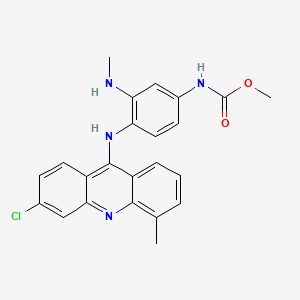
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
